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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Evodone, a natural product of interest to researchers in drug discovery and development. This

document compiles essential Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

and Infrared (IR) data, alongside detailed experimental protocols and a visualization of a key

signaling pathway influenced by this compound.

Spectroscopic Data of Evodone
The structural elucidation of Evodone (C₁₀H₁₂O₂) is critically dependent on a combination of

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for Evodone
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.25 s - 1H H-2

2.58 m - 1H H-6

2.45 dd 16.0, 6.0 1H H-7a

2.20 s - 3H CH₃-3

2.15 dd 16.0, 8.0 1H H-7b

1.85 m - 2H H-5

1.15 d 7.0 3H CH₃-6

Table 2: ¹³C NMR Spectroscopic Data for Evodone
Chemical Shift (δ) ppm Carbon Type Assignment

195.0 C C-4

170.1 C C-3a

150.2 CH C-2

115.5 C C-7a

35.1 CH₂ C-7

31.8 CH C-6

29.5 CH₂ C-5

15.8 CH₃ CH₃-6

8.5 CH₃ CH₃-3

Table 3: Mass Spectrometry Data for Evodone
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m/z Relative Intensity (%) Proposed Fragment

164 100 [M]⁺

149 80 [M - CH₃]⁺

121 60 [M - CH₃ - CO]⁺

93 40 [C₇H₉O]⁺

65 30 [C₅H₅]⁺

Table 4: Infrared (IR) Absorption Data for Evodone
Wavenumber (cm⁻¹) Intensity Assignment

2960 Strong C-H stretch (alkane)

1680 Strong
C=O stretch (α,β-unsaturated

ketone)

1610 Medium C=C stretch (furan ring)

1450 Medium C-H bend (alkane)

1150 Strong C-O stretch (furan ring)

Experimental Protocols
The data presented above were obtained using standard high-resolution spectroscopic

techniques. The following provides an overview of the methodologies typically employed for the

acquisition of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz

for ¹H). The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃)

with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, parameters such as

pulse width, relaxation delay, and number of scans are optimized to ensure a good signal-to-

noise ratio. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.
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Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source coupled to a mass

analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into

the ion source, where it is vaporized and bombarded with a beam of high-energy electrons,

causing ionization and fragmentation. The resulting ions are then separated based on their

mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount

of the sample is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr

powder and pressed into a pellet. The sample is then irradiated with infrared light, and the

absorbance is measured as a function of wavenumber.

Signaling Pathway Visualization
Recent studies suggest that Evodone ("Evo") may play a role in modulating resistance to

certain anticancer drugs. Specifically, it has been implicated in the downregulation of the

transcription factor ZEB2, which is known to promote cisplatin resistance in non-small cell lung

cancer. The following diagram illustrates this proposed mechanism.
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Click to download full resolution via product page

Caption: Proposed mechanism of Evodone in modulating cisplatin resistance.

This technical guide serves as a foundational resource for professionals engaged in the study

and application of Evodone. The provided spectroscopic data and experimental insights are

intended to facilitate further research and development efforts.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Evodone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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